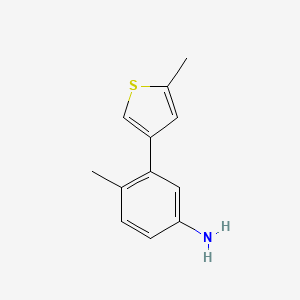![molecular formula C10H13N3O4 B13067662 ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a synthetic organic compound that features a furan ring, an amino group, and a formohydrazido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate typically involves a multi-step reaction sequence. One common method involves the condensation of ethyl acetoacetate with furan-2-carbaldehyde to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydrazido moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the amino group can produce this compound derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A related compound with a similar furan ring structure but lacking the amino and formohydrazido groups.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Another similar compound with a cyano group instead of the amino group.
Uniqueness
Ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13N3O4 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
ethyl (E)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate |
InChI |
InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6+ |
Clave InChI |
YJPPGGNTWZVCPN-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\N)/NNC(=O)C1=CC=CO1 |
SMILES canónico |
CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


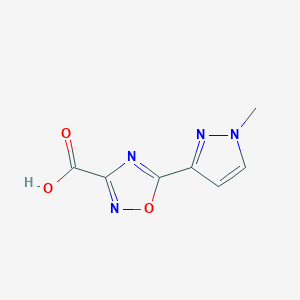
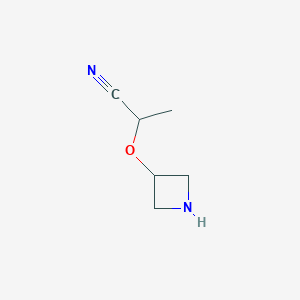

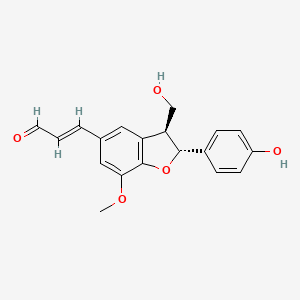
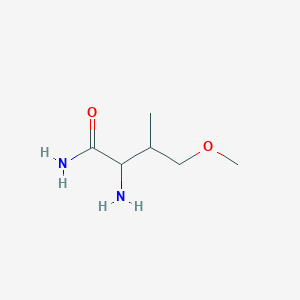

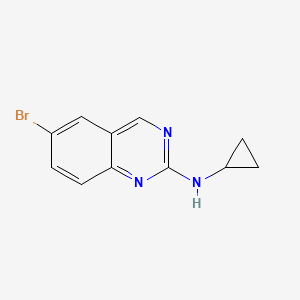
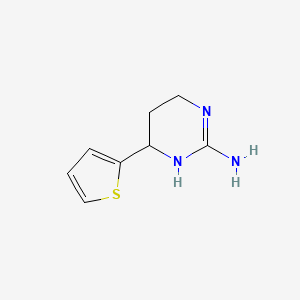
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
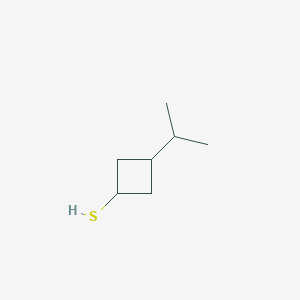
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)

